2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a pyrimidinone ring, and a thioether linkage, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, including the formation of the pyrimidinone ring, sulfonylation, and thioether formation. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and thioether groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Sulfonyl-containing pyrimidinones: These compounds share the sulfonyl and pyrimidinone groups but may differ in other substituents.
Thioether-linked acetamides: These compounds have a thioether linkage and acetamide group but may lack the sulfonyl or pyrimidinone components. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O5S2 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-4-5-17-8-12-20(13-9-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-6-10-19(32-2)11-7-18/h6-13,15H,3-5,14,16H2,1-2H3,(H,25,28)(H,26,27,29) |
InChI Key |
BBSVSUWVHKTSKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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